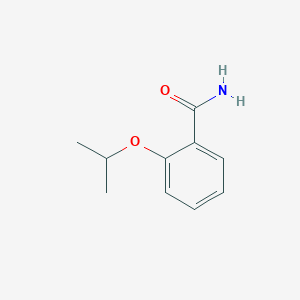

2-Isopropoxybenzamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Environmental Monitoring

- Occurrence in River Water : A study by Kimura et al. (2014) established a method for analyzing preservatives and antimicrobials in water, including 2-Isopropoxybenzamide. The presence of these chemicals in Japanese river water, particularly from cosmetics and household detergents, was investigated.

Medical Imaging

- Vesicular Monoamine Transporter 2 Imaging Agent : Lin et al. (2010) researched a novel Vesicular Monoamine Transporter 2 (VMAT2) imaging agent, [(2R,3R,11bR)-9-(3-18F-fluoropropoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (18F-FP-(+)-dihydrotetrabenazine [DTBZ] or 18F-AV-133)], demonstrating its safety and effectiveness in humans. The study contributes to understanding VMAT2 sites in the human brain (Lin et al., 2010).

Neuroprotection

- Phenoxybenzamine in Traumatic Brain Injury : Rau et al. (2014) discovered that Phenoxybenzamine, which includes a benzamide moiety, can be neuroprotective in traumatic brain injury (TBI). The compound reduced neuronal death and neuroinflammation, suggesting potential applications in TBI treatment (Rau et al., 2014).

Antimicrobial Activity

- Novel 2-Hydroxybenzamide Derivatives : Ienascu et al. (2008) evaluated the antimicrobial activity of novel 2-Hydroxybenzamide derivatives. These compounds showed significant activity against bacterial and fungal strains, suggesting potential in developing new antimicrobial agents (Ienascu et al., 2008).

Chemical Analysis

- Biosensor Development : Karimi-Maleh et al. (2014) developed a high-sensitivity biosensor based on a modified carbon paste electrode, which included N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam. This demonstrates the role of benzamide derivatives in enhancing biosensor capabilities (Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

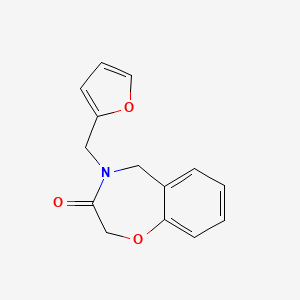

2-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHLVVULQLRTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxybenzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2796218.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2796220.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2796221.png)

![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B2796225.png)

amine](/img/structure/B2796227.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2796228.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2796232.png)

![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796238.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2796239.png)